Dimethyl-1,2-oxazole-4-sulfonyl azide
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Overview
Description
Dimethyl-1,2-oxazole-4-sulfonyl azide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-1,2-oxazole-4-sulfonyl azide can be synthesized through several methods. One common approach involves the reaction of dimethyl-1,2-oxazole-4-sulfonyl chloride with sodium azide in an organic solvent such as acetonitrile. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like sodium azide.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-1,2-oxazole-4-sulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles and other nitrogen-containing heterocycles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the compound.
Acetonitrile: Common solvent for the reaction.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
Dimethyl-1,2-oxazole-4-sulfonyl azide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: Employed in the study of biological systems through the synthesis of probes and other tools for biochemical research.
Mechanism of Action
The mechanism of action of dimethyl-1,2-oxazole-4-sulfonyl azide involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes and alkenes, forming triazoles and other heterocycles. These reactions are often catalyzed by transition metals such as copper or ruthenium, which facilitate the formation of the desired products .
Comparison with Similar Compounds
Similar Compounds
Dimethyl-1,2-oxazole-4-sulfonyl chloride: A precursor in the synthesis of dimethyl-1,2-oxazole-4-sulfonyl azide.
Dimethyl-1,2-oxazole-4-sulfonyl hydrazide: Another derivative with different reactivity and applications.
Dimethyl-1,2-oxazole-4-sulfonyl amine: Formed through the reduction of the azide group.
Uniqueness
This compound is unique due to its azide functionality, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a useful tool in chemical biology and materials science .
Properties
IUPAC Name |
N-diazo-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3S/c1-3-5(4(2)12-7-3)13(10,11)9-8-6/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAWIJSJSPUJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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